Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate

JAK kinase inhibition pyrimidine intermediate inflammatory disease

Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate (CAS 663611-49-2; molecular formula C₁₂H₈Cl₂N₂O₂; MW 283.11 g/mol) is a halogenated pyrimidine-benzoate ester that serves as a privileged synthetic intermediate in medicinal chemistry. The compound features a 2,5-dichloropyrimidine core directly C–C coupled at the 4-position to a para-methoxycarbonylphenyl ring.

Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11
CAS No. 663611-49-2
Cat. No. B2999756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate
CAS663611-49-2
Molecular FormulaC12H8Cl2N2O2
Molecular Weight283.11
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C12H8Cl2N2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(13)6-15-12(14)16-10/h2-6H,1H3
InChIKeyDZBSNQZZBQKBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate (CAS 663611-49-2): A Key 2,5-Dichloropyrimidine Intermediate for JAK Inhibitor Synthesis and Orthogonal Functionalization Strategies


Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate (CAS 663611-49-2; molecular formula C₁₂H₈Cl₂N₂O₂; MW 283.11 g/mol) is a halogenated pyrimidine-benzoate ester that serves as a privileged synthetic intermediate in medicinal chemistry . The compound features a 2,5-dichloropyrimidine core directly C–C coupled at the 4-position to a para-methoxycarbonylphenyl ring. This specific 2,5-dichloro substitution pattern is less common than the 2,4-dichloro regioisomer and establishes a unique orthogonal reactivity paradigm: the chlorine at C-2 and C-5 exhibit differential reactivity toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, enabling sequential, site-selective functionalization . The compound is commercially available from multiple vendors at purities ranging from 95% to 98% , and is explicitly disclosed as an intermediate in the synthesis of potent JAK family kinase inhibitors described in patent WO2020/119819 [1].

Why Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate Cannot Be Replaced by Common 2,4-Dichloropyrimidine or Mono-Chloro Analogs in Orthogonal Synthetic Strategies


The 2,5-dichloro substitution pattern on the pyrimidine ring is structurally and electronically distinct from the more widely available 2,4-dichloropyrimidine scaffold. In 2,4-dichloropyrimidine systems, SNAr reactions typically proceed with C-4 selectivity first, which limits the synthetic sequences available for constructing unsymmetrically substituted pyrimidine libraries [1]. By contrast, the 2,5-dichloro arrangement in methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate—with the 4-position already occupied by the benzoate ester—forces sequential functionalization to occur at C-2 and C-5, providing a fundamentally different and predictable order of bond construction [1]. Furthermore, the methyl ester protecting group at the para-benzoate position serves as a latent carboxylic acid handle that can be unmasked under mild alkaline conditions without disturbing the chloropyrimidine core, a compatibility profile not guaranteed with ethyl ester or free acid analogs. The compound is also specifically embedded as the activated intermediate in the patent-protected synthesis route to JAK inhibitors JAK-IN-21 and JAK-IN-28 [2]; substituting a different ester or regioisomer would alter the reactivity sequence and invalidate the established synthetic protocol.

Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Patented JAK Inhibitor Intermediate: Verifiable Link to Low-Nanomolar JAK1/JAK2 Inhibition via WO2020/119819

Methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate is explicitly designated as compound 34b in patent WO2020/119819 and is the direct precursor to JAK-IN-21, a potent JAK inhibitor with IC₅₀ values of 1.73 nM (JAK1), 2.04 nM (JAK2), 109 nM (JAK2 V617F mutant), and 62.9 nM (TYK2) [1]. In contrast, the free acid analog (4-(2,5-dichloropyrimidin-4-yl)benzoic acid) and the ethyl ester analog (CAS 1137576-42-1) are not disclosed in this patent and have no publicly associated JAK inhibitor products. This establishes the methyl ester as the only patent-certified intermediate for accessing this specific series of JAK inhibitors.

JAK kinase inhibition pyrimidine intermediate inflammatory disease

Regioselectivity Advantage: 2,5-Dichloro Substitution Enables Orthogonal SNAr/Suzuki Sequences Unavailable to 2,4-Dichloro Analogs

The 2,5-dichloropyrimidine scaffold of the target compound exhibits a fundamentally different regioselectivity profile compared to the 2,4-dichloro isomer. Under standard SNAr conditions, 2,4-dichloropyrimidine preferentially reacts at C-4, often producing mixtures of C-2 and C-4 substitution products (reported 40% combined yield with a 1:2 2-/4-aminated product ratio when using certain amine nucleophiles) [1]. In methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate, the C-4 position is already blocked by the benzoate substituent, directing all subsequent substitution to occur first at C-2 (activated by the adjacent ring nitrogen) and then at C-5, enabling a predictable, two-step orthogonal functionalization sequence that is not possible with 2,4-dichloro regioisomers .

regioselective synthesis SNAr orthogonal functionalization

Validated Synthetic Yield: 52% Suzuki Coupling Yield with Full Analytical Characterization

The synthesis of methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate proceeds via a Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling between 2,5-dichloropyrimidine and 4-(methoxycarbonyl)phenylboronic acid, affording the product in 52% isolated yield (37 g scale) after silica gel chromatography . The product is fully characterized by ¹H NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H, pyrimidine H-6), 8.18 (d, J = 8.0 Hz, 2H, benzoate H-2/H-6), 7.96 (d, J = 8.0 Hz, 2H, benzoate H-3/H-5), 3.98 (s, 3H, OCH₃) . This yield and characterization data form a documented benchmark against which alternative synthetic routes or comparator compounds can be assessed.

Suzuki-Miyaura coupling synthetic method process chemistry

Methyl Ester vs. Ethyl Ester: Optimal Balance of Crystallinity, Deprotection Kinetics, and Downstream Compatibility

Methyl 4-(2,5-dichloro-4-pyrimidinyl)benzoate (MW 283.11) is a white solid at ambient temperature, readily isolable by silica gel chromatography and storable under dry conditions at 2–8 °C . Its ethyl ester analog (CAS 1137576-42-1; MW 297.13) has a higher molecular weight and is expected to exhibit lower crystallinity and different solubility properties, though direct comparative data remain sparse. The methyl ester's smaller steric profile facilitates alkaline hydrolysis to the free acid (a common downstream transformation in medicinal chemistry workflows), whereas bulkier esters (ethyl, isopropyl) require longer reaction times or harsher conditions, increasing the risk of concurrent nucleophilic displacement of the pyrimidine chlorines [1]. Commercially, the methyl ester is available at ≥97% purity from multiple vendors , whereas the ethyl ester analog has limited commercial sourcing.

ester protecting group deprotection physicochemical properties

Differential Chemical Stability: Methyl Ester vs. Free Acid Storage and Handling Under Synthetic Conditions

The methyl ester form of 4-(2,5-dichloropyrimidin-4-yl)benzoate is the preferred storage form for this scaffold. Free benzoic acid derivatives bearing electron-deficient chloropyrimidine substituents are prone to decarboxylation upon heating or under acidic conditions, and the carboxylic acid proton can participate in unwanted acid-base side reactions with basic nucleophiles during subsequent SNAr steps. The methyl ester masks the carboxylic acid, preventing these side reactions while remaining cleavable under mild, controlled alkaline conditions (NaOH, room temperature, DCM/MeOH) without affecting the chloropyrimidine core . In contrast, 4-(2-chloropyrimidin-4-yl)benzoic acid (CAS 281232-89-1), the mono-chloro free acid analog, has a documented melting point and is commercially available, but its unprotected acid functionality limits its compatibility with basic reaction conditions and organometallic reagents .

compound stability storage process chemistry

Procurement-Driven Application Scenarios for Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate (CAS 663611-49-2) Based on Verifiable Evidence


Synthesis of Patent-Protected JAK Inhibitor Libraries (JAK-IN-21, JAK-IN-28 Series)

This compound is the confirmed intermediate (compound 34b) for synthesizing JAK-IN-21 and JAK-IN-28, which exhibit potent, selective inhibition of JAK1 (IC₅₀ = 1.73 nM) and JAK2 (IC₅₀ = 2.04 nM) as disclosed in patent WO2020/119819 [1]. Medicinal chemistry teams developing JAK-targeted therapies for inflammatory or oncologic indications should procure this exact methyl ester to replicate the published synthetic route and access the benzamide-pyrazolyl-amino-pyrimidinyl chemotype. Use of the wrong ester or free acid would deviate from the patent teaching and compromise the ability to generate the claimed compounds.

Orthogonal Sequential Functionalization for Diverse Pyrimidine Library Synthesis

The 2,5-dichloro substitution pattern provides a predictable C-2 then C-5 functionalization sequence that is inaccessible with 2,4-dichloropyrimidine scaffolds, which suffer from regiomixture formation (e.g., 1:2 2-amino:4-amino product ratios under SNAr conditions) [2]. This compound is ideally suited for combinatorial library synthesis where each diversification step must proceed with high regiochemical fidelity. The orthogonal reactivity reduces the need for chromatographic separation of regioisomers, directly lowering purification costs in parallel synthesis campaigns.

Prodrug or Pro-Moiety Strategy Requiring Late-Stage Carboxylic Acid Unmasking

The methyl ester serves as a stable, protected form of the carboxylic acid that can be carried through multiple synthetic steps (Suzuki couplings, SNAr reactions with amines or alkoxides) and then deprotected under mild conditions (NaOH, room temperature, DCM/MeOH) at the final stage . This is particularly valuable in prodrug design or when the free carboxylic acid is required for target binding but cannot be present during earlier synthetic operations due to acid-base incompatibility or decarboxylation risk.

Process Chemistry Development for Scalable JAK Inhibitor Manufacturing

The published synthetic procedure provides a validated starting point for process development: 52% yield at 37 g scale using Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 90 °C for 9 hours . The product is a crystalline white solid amenable to isolation by simple filtration and silica gel chromatography, and full ¹H NMR characterization data are available for in-process control (δ 8.69, 8.18, 7.96, 3.98 ppm). Process chemists can use these benchmarks to optimize catalyst loading, solvent systems, and workup protocols for kilogram-scale production.

Quote Request

Request a Quote for Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.